2-[(4-Bromobenzyl)oxy]benzaldehyde
Overview
Description
2-[(4-Bromobenzyl)oxy]benzaldehyde is an organic compound with the molecular formula C14H11BrO2 It is characterized by the presence of a benzaldehyde group substituted with a 4-bromobenzyl ether moiety
Synthetic Routes and Reaction Conditions:
Reaction of 2-hydroxybenzaldehyde with 4-bromobenzyl bromide: This method involves the reaction of 2-hydroxybenzaldehyde with 4-bromobenzyl bromide in the presence of a base such as potassium carbonate.
Reaction of 2-bromobenzaldehyde with 4-bromobenzyl alcohol: Another synthetic route involves the reaction of 2-bromobenzaldehyde with 4-bromobenzyl alcohol in the presence of a base and a suitable catalyst.
Industrial Production Methods:
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids.
Reduction: Reduction of the aldehyde group can yield the corresponding alcohol.
Substitution: The bromine atom in the 4-bromobenzyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products:
Oxidation: 2-[(4-Bromobenzyl)oxy]benzoic acid.
Reduction: 2-[(4-Bromobenzyl)oxy]benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[(4-Bromobenzyl)oxy]benzaldehyde has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Potential use in the development of pharmaceutical compounds due to its structural features.
Material Science: Utilized in the synthesis of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 2-[(4-Bromobenzyl)oxy]benzaldehyde depends on its specific application. In organic synthesis, it acts as a building block, participating in various chemical reactions to form desired products. The molecular targets and pathways involved are specific to the reactions it undergoes, such as nucleophilic substitution or oxidation-reduction processes .
Comparison with Similar Compounds
4-Bromobenzaldehyde: Lacks the benzyl ether moiety, making it less versatile in certain synthetic applications.
2-Hydroxybenzaldehyde: Contains a hydroxyl group instead of the 4-bromobenzyl ether, leading to different reactivity and applications.
Uniqueness: 2-[(4-Bromobenzyl)oxy]benzaldehyde is unique due to the presence of both the aldehyde and 4-bromobenzyl ether groups, which confer distinct reactivity and make it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
2-[(4-bromophenyl)methoxy]benzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrO2/c15-13-7-5-11(6-8-13)10-17-14-4-2-1-3-12(14)9-16/h1-9H,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQBAWYNQHBJOPD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=O)OCC2=CC=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40352777 | |
Record name | 2-[(4-bromobenzyl)oxy]benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40352777 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
101046-14-4 | |
Record name | 2-[(4-bromobenzyl)oxy]benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40352777 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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